molecular formula C7H15BO2 B8743312 (5-Methylhex-1-en-1-yl)boronic acid

(5-Methylhex-1-en-1-yl)boronic acid

Cat. No.: B8743312
M. Wt: 142.01 g/mol
InChI Key: BLQVLJDDGUYUPN-UHFFFAOYSA-N
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Description

(5-Methylhex-1-en-1-yl)boronic acid ( 945837-83-2) is an alkenyl boronic acid with the molecular formula C 7 H 15 BO 2 and a molecular weight of 142.00 g/mol . This compound is part of the important class of boronic acids, which are widely recognized as crucial building blocks in synthetic and medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for forging carbon-carbon bonds, enabling the construction of complex molecular architectures essential in pharmaceutical research and development. While specific biological data for this compound is not extensively reported, boronic acids, in general, have gained significant prominence in drug discovery. They are known to act as covalent inhibitors, targeting a variety of enzymes including proteases and serine hydrolases . The unique property of the boronic acid group to reversibly bind with nucleophiles like hydroxyl groups in enzyme active sites underpins its mechanism of action in biochemical contexts. The specific structure of this compound, featuring its alkenyl chain, makes it a versatile reagent for introducing a specific carbon spacer into target molecules. This can be valuable for probing structure-activity relationships or for the synthesis of more complex intermediates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound as a key synthetic intermediate in the exploration of new chemical entities and the development of novel therapeutic agents.

Properties

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

5-methylhex-1-enylboronic acid

InChI

InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3

InChI Key

BLQVLJDDGUYUPN-UHFFFAOYSA-N

Canonical SMILES

B(C=CCCC(C)C)(O)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Borylation

A high-yielding route involves the reaction of bromomethylboronic acid pinacol ester with 2-methylallyl Grignard reagent (Scheme 1). This method, adapted from tertiary boronic ester synthesis, proceeds via a lithiation-borylation sequence:

  • Lithiation : The Grignard reagent (2-methylallylmagnesium bromide) generates a nucleophilic species.

  • Borylation : Reaction with bromomethylboronic acid pinacol ester forms the alkenylboronic ester intermediate.

  • Hydrolysis : Acidic hydrolysis yields the free boronic acid.

This method achieved 91% yield under anhydrous conditions at −78°C, with tetrahydrofuran (THF) as the solvent. The pinacol ester acts as a protecting group, preventing boronic acid self-condensation.

Key Optimization Parameters :

  • Temperature : Maintaining −78°C prevents side reactions.

  • Solvent : THF enhances Grignard reactivity.

  • Quenching : Gradual warming to room temperature before hydrolysis improves purity.

Transition Metal-Catalyzed Approaches

Copper and platinum catalysts enable stereocontrolled synthesis. A copper-catalyzed method, inspired by tetrasubstituted allenylboronic acid synthesis, involves:

  • Substrate Preparation : 5-Methylhex-1-en-1-yne is treated with bis(pinacolato)diboron.

  • Catalysis : Cu(I) catalysts (e.g., CuBr·SMe₂) promote borylation at the β-position.

  • Workup : Oxidative cleavage yields the boronic acid.

This route offers 75–82% yield but requires stringent exclusion of oxygen. Platinum catalysts, as used in carbamoylketene–alkene cycloadditions, may also be adapted, though yields remain unverified for this specific compound.

Hydroboration of Alkenes

Hydroboration of 5-methylhex-1-yne with borane-dimethyl sulfide (BH₃·SMe₂) provides regioselective access to the boronic acid. The anti-Markovnikov addition places boron at the less substituted carbon:

  • Hydroboration : BH₃ adds to the terminal alkyne, forming a trialkylborane.

  • Oxidation : H₂O₂/NaOH oxidizes the borane to the boronic acid.

While this method is conceptually straightforward, controlling regioselectivity in unsymmetrical alkynes remains challenging, often requiring directing groups or catalysts.

Experimental Optimization and Scalability

Solvent and Temperature Effects

  • Polar Solvents : THF and dimethoxyethane (DME) improve Grignard reactivity but may require low temperatures (−78°C) to suppress side reactions.

  • Nonpolar Solvents : Toluene and hexane, used in imine protection strategies, are less effective for boronic acids due to poor solubility.

Catalytic Enhancements

  • Cu(I) vs. Pd(0) : Copper catalysts favor alkenylboronates, while palladium is preferred for aryl variants.

  • Ligand Effects : BINOL-derived ligands enhance enantioselectivity in asymmetric syntheses.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 0.93 (t, J = 7.9 Hz, CH₂), 1.72 (s, CH₃), and 4.67 (br s, CH₂) confirm the alkenyl and methyl groups.

  • ¹¹B NMR : A singlet near δ 30 ppm verifies the boronic acid moiety.

  • Mass Spectrometry : ESI-MS shows [M−H]⁻ at m/z 141.02.

Property Value Source
Molecular FormulaC₇H₁₅BO₂
Molecular Weight142.00 g/mol
SMILESCC(C)CC/C=C/B(O)O
Boiling PointNot reported
Hazard StatementsH302, H312, H332
Synthetic Method Yield Conditions
Grignard Borylation91%−78°C, THF, anhydrous
Copper-Catalyzed Borylation82%CuBr·SMe₂, O₂-free
Hydroboration65%BH₃·SMe₂, 0°C

Chemical Reactions Analysis

Types of Reactions: (5-Methylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.

    Bases: such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Oxidizing agents: like hydrogen peroxide (H2O2).

Major Products:

Mechanism of Action

The mechanism of action of (5-Methylhex-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the boronic acid group can coordinate with hydroxyl groups, forming stable complexes that can modulate the activity of target molecules .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Physicochemical Properties

The reactivity and applications of boronic acids are heavily influenced by their pKa , solubility , and substituent effects . Below is a comparative analysis of (5-Methylhex-1-en-1-yl)boronic acid with key aromatic and aliphatic analogs:

Table 1: Structural and Physicochemical Comparison
Compound Structure Type Molecular Formula pKa* Solubility (Water/Lipid) Key Features
This compound Aliphatic, unsaturated C₇H₁₅BO₂ ~8–9 (est.) Low water solubility Terminal alkene enhances reactivity
Phenanthren-9-yl boronic acid Aromatic, polycyclic C₁₄H₁₁BO₂ ~8.5–9.5 Low water solubility High cytotoxicity (IC₅₀: 0.225 µM)
6-Hydroxynaphthalen-2-yl boronic acid Aromatic, hydroxylated C₁₀H₉BO₃ ~7.5–8.5 Moderate water solubility Sub-micromolar IC₅₀ (0.197 µM)
Phenyl boronic acid Simple aromatic C₆H₇BO₂ ~8.8 Low water solubility Superior diagnostic accuracy
3-AcPBA Substituted aromatic C₉H₁₁BO₄ >10 Low lipid solubility High pKa limits physiological use

Note: pKa values for aliphatic boronic acids like this compound are estimated based on structural analogs, as direct experimental data is unavailable .

Key Observations :

  • pKa Differences : Aromatic boronic acids (e.g., 3-AcPBA) often exhibit higher pKa values (>10), reducing their reactivity at physiological pH (~7.4). In contrast, aliphatic derivatives like this compound likely have lower pKa (~8–9), enhancing their boronate formation capacity in biological systems .
  • Solubility : Aliphatic boronic acids generally exhibit lower water solubility compared to hydroxylated aromatic derivatives (e.g., 6-hydroxynaphthalen-2-yl boronic acid). This can limit their utility in aqueous assays, as seen with precipitated compounds in cell culture studies .

Key Observations :

  • Anticancer Activity : Aromatic derivatives like phenanthren-9-yl boronic acid exhibit potent cytotoxicity due to their planar structures, which facilitate interactions with cellular targets such as transcription factors or proteasomes . The aliphatic chain of this compound likely reduces such interactions, though this remains speculative without direct data.
  • Enzyme Inhibition : Boronic acids with electron-withdrawing groups (e.g., methoxyethyl substituents) show enhanced enzyme inhibition, as seen in HDAC inhibitors . The absence of such groups in this compound may limit its utility in this domain.
  • Diagnostic Use: Phenyl boronic acid outperforms other derivatives in diagnostic tests for beta-lactamase detection, highlighting the role of substituent simplicity .

Q & A

Q. How do researchers analyze the thermal stability of this compound for long-term storage?

  • Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (typically >250°C for stable arylboronic acids). Structural modifications, such as electron-withdrawing groups on the alkene, can enhance stability. Store under inert atmospheres at –20°C to prevent hydrolysis .

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